REACTION_CXSMILES
|
[B:1]([OH:4])([OH:3])[OH:2].C1(C)C(C)=CC=CC=1.CO.O.[OH-].[Ca+2:17].[OH-]>>[B:1]([O-:4])([O-:3])[O-:2].[Ca+2:17].[B:1]([O-:4])([O-:3])[O-:2].[Ca+2:17].[Ca+2:17] |f:4.5.6,7.8.9.10.11|
|
Name
|
( 200 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
calcium alkylsalicylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
43.4 g
|
Type
|
reactant
|
Smiles
|
B(O)(O)O
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
while agitating
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were put in a 1000-ml four-necked flask
|
Type
|
CUSTOM
|
Details
|
fitted with a condenser
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated up to a refluxing temperature (66° C.) under agitation
|
Type
|
CUSTOM
|
Details
|
reacted for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was further heated to 140° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
DISTILLATION
|
Details
|
to distill out the methanol, water and xylene
|
Type
|
ADDITION
|
Details
|
Finally the reaction product was diluted twofold with hexane
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove any residual solids present
|
Type
|
DISTILLATION
|
Details
|
the hexane was distilled out
|
Name
|
|
Type
|
product
|
Smiles
|
B([O-])([O-])[O-].[Ca+2].B([O-])([O-])[O-].[Ca+2].[Ca+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[B:1]([OH:4])([OH:3])[OH:2].C1(C)C(C)=CC=CC=1.CO.O.[OH-].[Ca+2:17].[OH-]>>[B:1]([O-:4])([O-:3])[O-:2].[Ca+2:17].[B:1]([O-:4])([O-:3])[O-:2].[Ca+2:17].[Ca+2:17] |f:4.5.6,7.8.9.10.11|
|
Name
|
( 200 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
calcium alkylsalicylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
43.4 g
|
Type
|
reactant
|
Smiles
|
B(O)(O)O
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
while agitating
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were put in a 1000-ml four-necked flask
|
Type
|
CUSTOM
|
Details
|
fitted with a condenser
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated up to a refluxing temperature (66° C.) under agitation
|
Type
|
CUSTOM
|
Details
|
reacted for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was further heated to 140° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
DISTILLATION
|
Details
|
to distill out the methanol, water and xylene
|
Type
|
ADDITION
|
Details
|
Finally the reaction product was diluted twofold with hexane
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove any residual solids present
|
Type
|
DISTILLATION
|
Details
|
the hexane was distilled out
|
Name
|
|
Type
|
product
|
Smiles
|
B([O-])([O-])[O-].[Ca+2].B([O-])([O-])[O-].[Ca+2].[Ca+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |